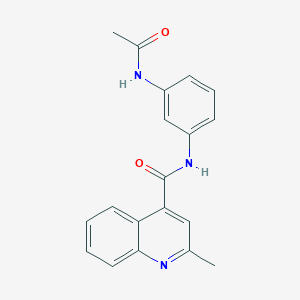![molecular formula C22H23N3O3 B11138251 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11138251.png)
2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a complex organic compound that features a naphthyl group, a pyridazinone ring, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl and pyridazinone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form quinones.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydropyridazines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The naphthyl group may interact with hydrophobic pockets in proteins, while the pyridazinone ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(methyl)acetamide
- 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(ethyl)acetamide
- 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(propyl)acetamide
Uniqueness
2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is unique due to the presence of the tetrahydropyran moiety, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(oxan-4-ylmethyl)acetamide |
InChI |
InChI=1S/C22H23N3O3/c26-21(23-14-16-9-11-28-12-10-16)15-25-22(27)8-7-20(24-25)19-6-5-17-3-1-2-4-18(17)13-19/h1-8,13,16H,9-12,14-15H2,(H,23,26) |
InChI Key |
CGLBZBUMELDJDR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-fluorophenyl)methyl]-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11138172.png)
![trans-4-{[({[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11138173.png)
![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B11138182.png)
![4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11138185.png)
![6-({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B11138200.png)
![N-(6-methylheptan-2-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11138204.png)
![N-(2-furylmethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide](/img/structure/B11138211.png)
![6-(4-bromophenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone](/img/structure/B11138214.png)
![N-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-2-pyrazinecarboxamide](/img/structure/B11138215.png)
![N-cyclopentyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B11138222.png)


![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B11138234.png)
![N-(furan-2-ylmethyl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B11138245.png)
